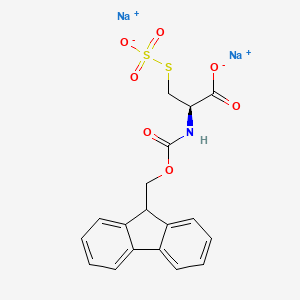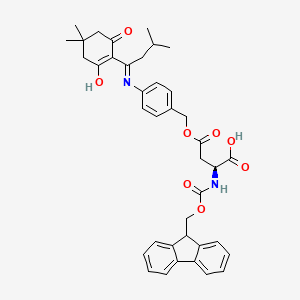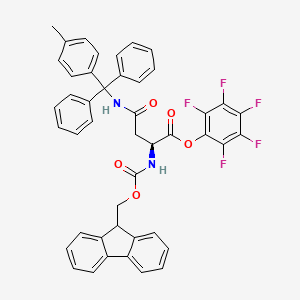
Dde-D-Lys(Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dde-D-Lys(Fmoc)-OH: is a compound used as an orthogonally protected lysine building block in solid-phase peptide synthesis. It is a derivative of lysine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chain amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group . This dual protection allows for selective deprotection and modification during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The lysine derivative is first protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF).
Dde Protection: The epsilon-amino group of the lysine is then protected with the Dde group. This involves reacting the Fmoc-protected lysine with Dde chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).
Industrial Production Methods: The industrial production of Dde-D-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed by treatment with piperidine in DMF, allowing for further chain extension on the lysine side chain.
Substitution Reactions: The protected lysine can undergo substitution reactions where the protecting groups are selectively removed, and new functional groups are introduced.
Common Reagents and Conditions:
Piperidine in DMF: Used for removing the Fmoc group.
Hydrazine in DMF: Used for removing the Dde group.
Triethylamine in DCM: Used during the protection steps.
Major Products Formed:
Fmoc-Lysine: After removal of the Dde group.
Lysine: After removal of both Fmoc and Dde groups.
科学研究应用
Chemistry:
Peptide Synthesis: Dde-D-Lys(Fmoc)-OH is widely used in the synthesis of branched, cyclic, and modified peptides by Fmoc solid-phase peptide synthesis (SPPS).
Biology and Medicine:
Antifungal and Cancer Vaccines: The compound has been used in the preparation of neoglycopeptides and lipopeptides as putative antifungal and cancer vaccines.
Industry:
Pharmaceuticals: It is used in the development of novel peptide-based drugs due to its stability and selective deprotection properties.
作用机制
The mechanism of action of Dde-D-Lys(Fmoc)-OH primarily involves its role as a protected lysine derivative in peptide synthesis. The Fmoc group provides temporary protection to the alpha-amino group, allowing for sequential addition of amino acids. The Dde group protects the epsilon-amino group, which can be selectively removed without affecting other protecting groups. This selective deprotection enables the synthesis of complex peptides with specific modifications.
相似化合物的比较
Fmoc-Lys(Boc)-OH: Another protected lysine derivative where the epsilon-amino group is protected by the tert-butyloxycarbonyl (Boc) group.
Fmoc-Lys(ivDde)-OH: A variant where the Dde group is replaced with the ivDde group, providing different stability and deprotection properties.
Uniqueness:
Selective Deprotection: Dde-D-Lys(Fmoc)-OH offers unique advantages in peptide synthesis due to its orthogonal protection, allowing for selective deprotection and modification.
属性
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGADLBSAXYSSH-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)







